Product packaging for 4-Iodobenzophenone(Cat. No.:CAS No. 6136-66-9)

4-Iodobenzophenone

Cat. No.: B1332398
CAS No.: 6136-66-9
M. Wt: 308.11 g/mol
InChI Key: OCAJMURFVZWFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzophenone (B1666685) Derivatives in Chemical Research

Benzophenone, with its core structure of two phenyl groups attached to a carbonyl group, serves as a fundamental scaffold in organic chemistry. rsc.orgwikipedia.org Its derivatives are a diverse class of compounds with wide-ranging applications in medicinal chemistry, material science, and industrial processes. ontosight.airasayanjournal.co.in In medicinal chemistry, benzophenone derivatives are investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rsc.orgrasayanjournal.co.innih.govresearchgate.net The biological activity of these derivatives is highly dependent on the substitution pattern on the aromatic rings. nih.gov

In material science, benzophenone derivatives are utilized for their unique optical and electronic properties. ontosight.ai They can function as photoinitiators in polymerization reactions, absorbing light to generate radicals that initiate the polymerization process. acs.org This property is crucial in the manufacturing of polymers and coatings. The versatility of the benzophenone scaffold allows for the synthesis of a vast array of derivatives with tailored properties for specific applications.

Significance of Halogenated Benzophenones in Synthetic and Mechanistic Studies

The introduction of a halogen atom, such as iodine, onto the benzophenone framework significantly influences its chemical reactivity and utility in research. Halogenated benzophenones, including 4-Iodobenzophenone, are important intermediates in organic synthesis. The carbon-iodine bond is relatively weak and can be readily cleaved, making it a good leaving group in various cross-coupling reactions. This allows for the facile introduction of other functional groups at the 4-position of the benzophenone ring.

From a mechanistic standpoint, the photochemistry of benzophenones is a well-studied area. Upon absorption of UV light, benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor. bgsu.edu The presence of a heavy atom like iodine in this compound can influence the photophysical properties of the molecule, such as the efficiency of intersystem crossing to the triplet state. Furthermore, the iodine atom can serve as a handle for radioisotope labeling, for instance with ¹²⁵I, which is invaluable for tracer studies in biochemical and medicinal research. umich.edu

Scope and Research Trajectories for this compound

Research involving this compound is multifaceted, spanning from fundamental synthetic methodology to the development of new materials and probes for biological systems.

Key Research Areas:

Synthetic Intermediate: A primary application of this compound is as a precursor for the synthesis of more complex molecules. Its reactivity in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allows for the construction of intricate molecular architectures. For example, it has been used in the synthesis of precursors for biologically active compounds like balanol. researchgate.net

Photochemical Studies: The photochemistry of this compound continues to be an area of interest. Researchers investigate the effect of the iodine atom on the excited state dynamics and photoreduction processes. warwick.ac.ukoregonstate.edu Understanding these photophysical parameters is crucial for its application as a photosensitizer.

Radiolabeling: The iodine atom provides a convenient site for the introduction of radioactive iodine isotopes. This has led to the development of radiotracers for imaging and studying biological processes. For instance, a derivative of this compound has been radiolabeled to create a potential tracer for GABA uptake sites in the brain. umich.edu

Mechanistic Probes: The distinct reactivity of the carbon-iodine bond allows this compound to be used as a probe in mechanistic studies. For example, it has been employed in radical clock experiments to investigate the intermediacy of aryl radicals in copper-catalyzed cross-coupling reactions. caltech.edu

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C13H9IO scbt.comjk-sci.com
Molecular Weight 308.11 g/mol scbt.comnih.gov
Melting Point 97-101 °C jk-sci.comlookchem.com
IUPAC Name (4-iodophenyl)-phenylmethanone nih.gov
CAS Number 6136-66-9 scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9IO B1332398 4-Iodobenzophenone CAS No. 6136-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJMURFVZWFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341057
Record name 4-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-66-9
Record name 4-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6136-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Iodobenzophenone

The synthesis of this compound can be achieved through several established chemical reactions. The most prominent of these is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. Additionally, alternative strategies, such as those starting from aromatic amines, provide viable pathways to this important chemical intermediate.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a widely utilized method for the synthesis of aryl ketones, including this compound. google.comresearchgate.netnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

One common approach to this compound is the acylation of iodobenzene (B50100) with benzoyl chloride. In this reaction, a Lewis acid, such as aluminum chloride (AlCl₃), activates the benzoyl chloride, generating a highly reactive acylium ion. This electrophile then attacks the electron-rich iodobenzene ring, leading to the formation of this compound. Good yields of p-iodobenzophenone can be obtained under specific reaction conditions.

Alternatively, the synthesis can be performed by reacting 4-iodobenzoyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst. This method is also a classic example of the Friedel-Crafts acylation and results in the formation of the desired product. The reaction of 4-iodobenzoyl chloride with chlorobenzene (B131634) under Friedel-Crafts conditions has been reported to produce 4-chloro-4'-iodobenzophenone (B1601836) in high yield. umich.edu

The choice of solvent and reaction temperature can significantly influence the outcome of Friedel-Crafts acylations. These parameters are often optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Other Synthetic Strategies

Beyond Friedel-Crafts acylation, other synthetic methodologies have been developed for the preparation of this compound. A notable alternative involves the transformation of an aromatic amine, specifically 4-aminobenzophenone (B72274). This method leverages the Sandmeyer reaction or related diazotization-iodination procedures.

In this process, the amino group of 4-aminobenzophenone is first converted into a diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions. The resulting diazonium salt is then subjected to a reaction with an iodide source, such as potassium iodide, to introduce the iodine atom onto the aromatic ring, yielding this compound. A one-pot method for this transformation has been described, employing an acidic ionic liquid as a mild proton source, which allows for the formation of a stable diazonium salt that readily reacts with sodium iodide. ijcce.ac.ir

A patent has detailed a process for the preparation of aromatic halides from aromatic amines, including the synthesis of this compound from 4-aminobenzophenone. This procedure involves the use of a nitrite salt and a halohydric acid in dimethyl sulfoxide (B87167) (DMSO). For instance, a solution of 4-aminobenzophenone in DMSO and potassium nitrite can be treated with aqueous hydroiodic acid to afford this compound in good yield after purification. google.com Another variation described in the same patent involves the use of hydrobromic acid and potassium iodide in DMSO. google.com

Derivatization of this compound

The presence of two distinct aromatic rings and a reactive iodine atom makes this compound a versatile scaffold for the synthesis of a wide array of derivatives. Functionalization can be selectively achieved on either the iodophenyl ring or the unsubstituted phenyl ring, allowing for the introduction of various substituents and the creation of molecules with tailored properties.

Synthesis of Substituted this compound Analogs

The following sections explore the synthetic routes to substituted this compound analogs, categorized by the site of functionalization.

The iodine atom on the this compound molecule is a key functional handle for further chemical modifications, primarily through cross-coupling reactions. This allows for the introduction of a variety of substituents at the 4'-position.

One example is the synthesis of 4-ethoxycarbonyl-4'-iodobenzophenone (B1323968) . While the direct functionalization of this compound at the iodo-position to introduce an ethoxycarbonyl group is a plausible transformation, a common synthetic approach involves a Friedel-Crafts acylation of a substituted starting material. For instance, the reaction of an iodobenzene derivative with a precursor containing the ethoxycarbonyl group can yield the desired product. The synthesis of 4-ethoxycarbonyl-4'-iodobenzophenone has been reported, and this compound is noted for its utility in radioiodination reactions and as a precursor for pharmaceuticals and polymers.

Another important derivative is 4-cyano-4'-iodobenzophenone . The synthesis of this compound can be envisioned through several routes. One potential method is the cyanation of this compound, where the iodine atom is replaced by a cyano group. This can often be achieved using metal-catalyzed cross-coupling reactions, such as a Rosenmund-von Braun reaction using copper(I) cyanide. Alternatively, a synthetic strategy could start from precursors already containing the cyano group. For example, the synthesis of a related compound, 4-(N,N,N-trimethylammonio)-3-cyano-3'-iodobenzophenone triflate, has been described as a precursor for radiolabeled imaging agents. nih.gov This suggests that building the benzophenone (B1666685) scaffold with the cyano group already in place is a viable synthetic strategy.

DerivativeSynthetic Precursors/Reaction TypeKey Reagents
4-ethoxycarbonyl-4'-iodobenzophenoneFriedel-Crafts acylationIodobenzene derivative, ethoxycarbonyl-containing acylating agent
4-cyano-4'-iodobenzophenoneCyanation of this compound or synthesis from cyano-containing precursorsCuCN (for cyanation), or precursors with pre-installed cyano groups

The unsubstituted phenyl ring of this compound can also be functionalized to introduce a variety of substituents. This is typically achieved through electrophilic aromatic substitution reactions, where the benzoyl group directs incoming electrophiles primarily to the meta-position, and to a lesser extent, the ortho- and para-positions. However, a more common and regioselective approach is to use a substituted benzene derivative as a starting material in a Friedel-Crafts acylation with 4-iodobenzoyl chloride.

A clear example of this is the synthesis of 4-chloro-4'-iodobenzophenone . This compound is prepared via the Friedel-Crafts acylation of chlorobenzene with 4-iodobenzoyl chloride in the presence of aluminum chloride. This reaction proceeds with high yield, demonstrating the efficiency of this method for introducing substituents onto the non-iodinated phenyl ring. umich.edu

Further functionalization of the benzophenone core can also be performed after the initial synthesis of this compound. For instance, reactions such as nitration can introduce a nitro group onto the phenyl ring. The subsequent reduction of the nitro group to an amine provides a handle for further derivatization.

DerivativeSynthetic Precursors/Reaction TypeKey Reagents
4-chloro-4'-iodobenzophenoneFriedel-Crafts acylation4-Iodobenzoyl chloride, Chlorobenzene, AlCl₃
Nitro-derivativesElectrophilic Aromatic Substitution (Nitration)Nitrating agent (e.g., HNO₃/H₂SO₄)
Amino-derivativesReduction of nitro-derivativesReducing agent (e.g., SnCl₂, H₂/Pd)
Modifications to the Carbonyl Moiety

The ketone carbonyl group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures. These modifications include reduction to alcohols, carbon-carbon bond formation via organometallic reagents, olefination reactions, and conversion to amines.

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, forming (4-iodophenyl)(phenyl)methanol. Standard reducing agents are effective for this transformation. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can be used to reduce the ketone functionality. scilit.com Similarly, lithium aluminum hydride (LiAlH₄) in a dry ether solvent is also a common reagent for this purpose. ox.ac.uk

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbonyl carbon of this compound is a powerful method for forming tertiary alcohols and creating new carbon-carbon bonds. jst.go.jpacs.org The reaction involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon. jst.go.jp A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. nih.gov This reaction must be conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with water. jst.go.jpnih.gov

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. researchgate.net This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the ketone to form a four-membered ring intermediate known as an oxaphosphetane. asianpubs.orgorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. This method is highly valuable because it forms the double bond at a specific, predictable location.

Reductive Amination: The carbonyl group can be transformed into an amine through reductive amination. beilstein-journals.org This process involves the initial reaction of this compound with an amine to form an intermediate imine (or iminium ion), which is then reduced to the corresponding amine. organic-chemistry.org The reaction is often performed as a one-pot synthesis. beilstein-journals.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to selectively reduce the imine intermediate in the presence of the starting ketone. beilstein-journals.orgorganic-chemistry.org

Table 1: Summary of Carbonyl Moiety Modifications This table is interactive. Click on a row to learn more about a specific reaction type.

Reaction TypeReagent(s)Product Functional Group
ReductionSodium borohydride (NaBH₄)Secondary Alcohol
Grignard ReactionGrignard Reagent (R-MgX)Tertiary Alcohol
Wittig ReactionPhosphonium YlideAlkene
Reductive AminationAmine (R-NH₂), NaBH(OAc)₃Amine

Multi-component Reactions Incorporating this compound Motifs

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comwikipedia.orgmdpi.com Ketones, including benzophenone and its derivatives, serve as crucial carbonyl components in several well-known MCRs.

Bucherer–Bergs Reaction: This MCR synthesizes hydantoins from a ketone, cyanide, and ammonium (B1175870) carbonate. nih.gov A notable industrial application is the synthesis of the antiepileptic drug Phenytoin, which is produced from benzophenone. organic-chemistry.org The reaction of benzophenone, potassium cyanide, and ammonium carbonate in aqueous ethanol (B145695) or in an autoclave yields the hydantoin (B18101) product. organic-chemistry.org Given its success with benzophenone, the this compound scaffold is a viable substrate for this transformation to produce novel, functionalized hydantoins.

Isocyanide-Based MCRs (Ugi and Passerini Reactions): The Ugi and Passerini reactions are powerful isocyanide-based MCRs that utilize a carbonyl component. mdpi.comrsc.org

The Ugi four-component reaction (U-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide. rsc.org Research has demonstrated the use of the U-4CR to assemble complex photoaffinity probes where a benzophenone derivative is one of the key components. jst.go.jprsc.orgnih.gov

The Passerini three-component reaction involves a ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. tcichemicals.comrsc.org While aldehydes are more common, ketones are also used. The reaction is believed to proceed through a non-ionic pathway, facilitated by hydrogen bonding in a cyclic transition state. tcichemicals.com

Biginelli Reaction: The classic Biginelli reaction is a three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. asianpubs.orgbeilstein-journals.org Ketones are generally less reactive than aldehydes under traditional Biginelli conditions. acs.org However, modified protocols and alternative synthetic routes have been developed to access the 4,4-disubstituted dihydropyrimidinones that would result from using a ketone, thereby expanding the molecular diversity achievable through this reaction type. acs.org

Table 2: Examples of MCRs Applicable to Benzophenone Scaffolds This table is interactive. Click on a row to see more details about each reaction.

MCR NameReactant 1Reactant 2Reactant 3Reactant 4 (if applicable)Product Type
Bucherer-Bergs ReactionKetoneCyanide SaltAmmonium Carbonate-Hydantoin
Ugi ReactionKetoneAmineCarboxylic AcidIsocyanideα-Amino Carboxamide
Passerini ReactionKetoneCarboxylic AcidIsocyanide-α-Acyloxy Carboxamide
Biginelli Reaction (modified)Ketoneβ-KetoesterUrea/Thiourea-Dihydropyrimidinone

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govorganic-chemistry.org These principles are increasingly applied to the synthesis of important chemical intermediates like this compound.

Energy Efficiency: A core principle of green chemistry is to conduct reactions at ambient temperature and pressure to minimize energy requirements. One approach is the use of solar energy. For example, the synthesis of benzopinacol (B1666686) from benzophenone can be achieved by dissolving the ketone in isopropanol (B130326) with a drop of glacial acetic acid and exposing the mixture to bright sunlight for several days, demonstrating a use of a renewable energy source. nih.gov

Safer Solvents and Reaction Conditions: The choice of solvent is critical, as they often constitute the largest mass component and contribute significantly to the environmental impact of a process. Green approaches prioritize the use of benign solvents like water or ethanol. For example, a green synthesis of 4-iodophenol, a potential precursor to this compound, has been described using ethanol as the solvent. Similarly, some multicomponent reactions, such as certain Biginelli protocols, can be performed under solvent-free conditions, which further reduces waste and environmental impact. beilstein-journals.org

Catalysis and Atom Economy: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, minimizing waste. beilstein-journals.org Atom economy, which measures the efficiency of a reaction by how many atoms of the reactants are incorporated into the final product, is another key metric. organic-chemistry.org Multicomponent reactions are inherently atom-economical as they combine multiple molecules into a single product with few, if any, by-products. wikipedia.org The use of iodine as a catalyst for the one-pot synthesis of β-acetamido ketones from aromatic aldehydes and ketones is an example of a catalytic, multicomponent approach that aligns with green chemistry principles due to its operational simplicity and high efficiency under mild conditions.

Mechanistic Investigations of Reactivity

Reaction Pathways Involving the Aryl Halide Moiety

The presence of an iodine atom on the phenyl ring of 4-Iodobenzophenone makes it a suitable candidate for several transformations that target the carbon-halogen bond.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction couples an organohalide with an organoboron compound. wikipedia.orgsioc-journal.cn For this compound, the aryl iodide serves as the electrophilic partner.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: sioc-journal.cnlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl. libretexts.org This step results in a Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. wikipedia.org The exact mechanism of this step is still under investigation but is crucial for bringing the two organic fragments together on the metal center. wikipedia.org

Reductive Elimination: The two organic ligands on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The reaction is influenced by various factors including the choice of palladium catalyst, ligands, base, and solvent. wikipedia.orgyonedalabs.com

Suzuki-Miyaura Coupling: Key Components & Role
Component Function
This compound (Aryl Halide) Electrophilic partner, provides one of the carbon fragments. yonedalabs.com
Organoboron Compound Nucleophilic partner, provides the other carbon fragment. sioc-journal.cnyonedalabs.com
Palladium Catalyst Facilitates the coupling by cycling between Pd(0) and Pd(II) oxidation states. libretexts.org
Base Activates the organoboron reagent for transmetalation. wikipedia.org
Solvent Solubilizes reactants and influences reaction rate and efficiency. wikipedia.org

While aryl halides are generally resistant to classical S"N"2 reactions, they can undergo nucleophilic aromatic substitution (S"N"Ar) under specific conditions. wikipedia.org The S"N"Ar mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The benzoyl group in this compound is an electron-withdrawing group, which can facilitate this type of reaction.

The S"N"Ar mechanism proceeds via a two-step addition-elimination pathway: pressbooks.publibretexts.org

Addition: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing benzoyl group helps to stabilize this intermediate through resonance. pressbooks.pubmasterorganicchemistry.com

Elimination: The leaving group (iodide) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. libretexts.org

The reactivity in S"N"Ar reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in many other substitution reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, leading to the formation of radical species. capes.gov.br This can be initiated by photolysis or through the action of radical initiators. capes.gov.br The triplet state cleavage of p-iodobenzophenone (pIBP) results in the formation of benzoylphenyl and iodine radicals. acs.org These highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to other molecules. capes.gov.bracs.org For instance, in many organic solvents, the primary products are benzophenone (B1666685) and iodinated solvent, formed via hydrogen abstraction by the benzoylphenyl radical. acs.org

Nucleophilic Substitution Reactions

Photochemical Reactivity and Excited State Dynamics

The benzophenone chromophore in this compound endows it with rich photochemical reactivity. Upon absorption of UV light, the molecule is promoted to an electronically excited state, initiating a cascade of photophysical and photochemical processes.

A classic photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol, to form a pinacol (B44631). rsc.org Upon UV irradiation, this compound is excited to its singlet state (S₁), which then undergoes efficient intersystem crossing to the more stable triplet state (T₁). oregonstate.edu

The triplet state of this compound can abstract a hydrogen atom from a suitable donor (like isopropanol) to form a ketyl radical. Two of these ketyl radicals can then couple to form the corresponding pinacol, a 1,2-diol. rsc.org

It is worth noting that while this reaction is well-established for benzophenone itself, the presence of the iodine atom in this compound can introduce competing reaction pathways, such as the aforementioned radical cleavage of the C-I bond. acs.orgsmolecule.com

The study of the excited states of this compound is crucial for understanding its photochemical behavior. A singlet state is characterized by all electron spins being paired, resulting in a net spin of zero. scribd.comlibretexts.org In contrast, a triplet state has two unpaired electrons with parallel spins, giving a net spin of one. scribd.comtaylorandfrancis.com

Upon absorption of a photon, this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). oregonstate.edu Due to the presence of the heavy iodine atom, spin-orbit coupling is enhanced, which facilitates a rapid and efficient transition from the excited singlet state to the excited triplet state (T₁), a process known as intersystem crossing. oregonstate.edu

The triplet state is significantly longer-lived than the singlet state, allowing it to participate in chemical reactions. taylorandfrancis.com Phosphorescence spectra of p-iodobenzophenone in methanol (B129727)/ethanol (B145695) glasses at 77 K have indicated a triplet energy of 67.8 kcal/mol. acs.org Studies have also shown that for p-iodobenzophenone, like benzophenone, the excited singlet state (S₁) can absorb at a longer wavelength than the triplet state (T₁). bgsu.edu The lifetimes of the singlet states of p-iodobenzophenone have been measured, showing a similar transient pattern to benzophenone itself. bgsu.edu

Excited State Properties of p-Iodobenzophenone
Property Observation
Triplet Energy (T₁) 67.8 kcal/mol (in methanol/ethanol glass at 77 K) acs.org
Intersystem Crossing Efficient S₁ → T₁ transition, enhanced by the heavy iodine atom. oregonstate.edu
Excited State Absorption The S₁ state absorbs at a longer wavelength than the T₁ state. bgsu.edu
Singlet State Lifetimes Shows a transient pattern similar to benzophenone. bgsu.edu

Internal Conversion and Intersystem Crossing

The photophysical behavior of this compound upon absorption of light is governed by a series of rapid, non-radiative transitions between electronic states. Following excitation from the ground state (S₀) to a higher singlet excited state, such as the S₂ state, the molecule undergoes rapid internal conversion (IC). Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity (e.g., singlet-to-singlet). oregonstate.edu For p-iodobenzophenone, the S₂ → S₁ internal conversion has been observed to be an ultrafast process, occurring with a lifetime of 0.59 picoseconds (ps). acs.orgacs.org

Once in the lowest singlet excited state (S₁), the molecule can return to the ground state via fluorescence or undergo another non-radiative process known as intersystem crossing (ISC). Intersystem crossing is a transition between two electronic states with different spin multiplicities, most commonly from the lowest singlet state (S₁) to the lowest triplet state (T₁). oregonstate.edu This process is technically forbidden by spin conservation rules but becomes significant in molecules containing heavy atoms.

The presence of the iodine atom in the 4-position of the benzophenone structure dramatically enhances the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. Experimental studies have determined the rate of the S₁ → T₁ intersystem crossing for p-iodobenzophenone to be approximately 2.3 x 10¹¹ s⁻¹. acs.orgacs.org This efficient population of the triplet state is a key feature of the photochemistry of this compound and its derivatives. acs.orgrsc.org

Photophysical ProcessTransitionMeasured Rate / Lifetime
Internal ConversionS₂ → S₁0.59 ps
Intersystem CrossingS₁ → T₁2.3 x 10¹¹ s⁻¹
Data for p-Iodobenzophenone in acetonitrile. acs.orgacs.org

Solvent Effects on Photophysical Parameters

The surrounding solvent medium can significantly influence the photophysical properties of this compound by altering the energies of its electronic states. uni-muenchen.de The polarity of the solvent is a particularly crucial factor. mdpi.com Studies on this compound have shown that the n→π* absorption band, which corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (S₀→S₁), is sensitive to solvent polarity. oregonstate.eduCurrent time information in Bangalore, IN.

In polar, protic solvents such as EPA (a mixture of ether, isopentane, and ethanol), a blue shift (hypsochromic shift) is observed in the n→π* absorption spectrum compared to its position in nonpolar solvents. oregonstate.eduCurrent time information in Bangalore, IN. This shift to shorter wavelengths (higher energy) is attributed to the stabilization of the ground state's non-bonding electrons on the carbonyl oxygen through interactions, such as hydrogen bonding, with the polar solvent molecules. Current time information in Bangalore, IN.organic-chemistry.org This stabilization increases the energy gap between the ground state (S₀) and the first excited singlet state (S₁). Current time information in Bangalore, IN.

Changes in solvent polarity can affect various photophysical parameters, including absorption and emission spectra, fluorescence lifetimes, and quantum yields, by modifying the molecule's electronic transitions and interactions with its environment. uni-muenchen.deoregonstate.edu

Solvent PropertyEffect on this compoundSpectroscopic ObservationRationale
Increased Polarity (e.g., EPA)Stabilization of ground stateBlue shift of the n→π* absorption bandInteraction of polar solvent with the non-bonding electrons of the carbonyl group increases the S₀-S₁ energy gap. oregonstate.eduCurrent time information in Bangalore, IN.

Photochemical Generation of Reactive Intermediates

Upon absorption of ultraviolet light, this compound can undergo homolytic cleavage of the carbon-iodine (C–I) bond. This photochemical reaction generates two highly reactive radical intermediates: a 4-benzoylphenyl radical and an iodine radical. taylorandfrancis.comresearchgate.net The C–I bond is the weakest bond in the molecule and is susceptible to cleavage from the excited triplet state, which is efficiently populated via intersystem crossing.

The generation of these aryl radical intermediates is a key step that initiates subsequent chemical transformations. cymitquimica.com For instance, the highly reactive 4-benzoylphenyl radical can participate in various reactions, including hydrogen atom abstraction from solvent molecules or other hydrogen donors, leading to the formation of benzophenone and leaving a solvent radical. taylorandfrancis.com

The photochemical generation of aryl radicals from aryl halides is a well-established method for creating reactive intermediates that can be used in a variety of synthetic applications. uobaghdad.edu.iqresearchgate.net In the case of iodobenzophenones, this process allows for the formation of C-C bonds or other functionalizations at the 4-position under mild, light-induced conditions. researchgate.net

Other Key Chemical Transformations

Reduction of the Carbonyl Group

The carbonyl group of this compound is susceptible to reduction, a common transformation for ketones. cymitquimica.com This reaction can be achieved using standard chemical reducing agents. For example, a derivative of this compound can be reduced to the corresponding secondary alcohol, 4-ethoxycarbonyl-4'-iodobenzhydrol, using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent.

Alternatively, the reduction can be carried out photochemically. Analogous to other halobenzophenones, irradiating this compound in a hydrogen-donating solvent such as isopropyl alcohol can lead to the formation of a pinacol, a dimeric diol, through a photoreduction process. oregonstate.edu This reaction proceeds via the excited triplet state of the ketone, which abstracts a hydrogen atom from the solvent to form a ketyl radical. Two of these radicals then combine to form the pinacol product.

Reaction TypeReagent/ConditionProduct Type
Chemical ReductionLithium aluminum hydride (LiAlH₄)Secondary alcohol (Benzhydrol)
Photochemical ReductionUV irradiation in isopropyl alcoholPinacol oregonstate.edu

Oxidation Reactions

This compound can undergo oxidation at different parts of the molecule depending on the reagents and conditions. While the benzophenone core is generally stable, derivatives can be oxidized. For instance, an analogue, 4-ethoxycarbonyl-4'-iodobenzophenone (B1323968), can be subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to convert the ester group into a carboxylic acid.

Another relevant oxidative process in the broader chemistry of benzophenones is the oxidation of related fluorene (B118485) compounds. Fluorenes, which can be synthesized from iodobenzophenones via cyclization, can be oxidized to their corresponding fluoren-9-ones. uni-muenchen.de This transformation highlights a pathway where the core aromatic structure derived from this compound can be further functionalized through oxidation.

Cyclization Reactions (e.g., Conversion to Fluorenones)

A significant chemical transformation for iodobenzophenones is their intramolecular cyclization to form the tricyclic fluorenone skeleton. This reaction typically involves the formation of a carbon-carbon bond between the iodo-substituted phenyl ring and the other phenyl ring. While this reaction is most commonly documented for 2-iodobenzophenones, it represents a key potential transformation for isomers like this compound under appropriate conditions that promote aryl-aryl coupling.

For 2-iodobenzophenones, this cyclization is often achieved using transition-metal catalysts. Palladium-catalyzed reactions, sometimes assisted by microwave irradiation, can efficiently convert substituted 2-iodobenzophenones into fluoren-9-ones in high yields. researchgate.net Copper(I)-catalyzed intramolecular cyclizations have also been reported to be effective under both thermal and microwave conditions. researchgate.netresearchgate.net These reactions proceed via an intramolecular C-H activation and coupling sequence.

Furthermore, photochemical methods can also induce cyclization. The Pschorr cyclization, for example, can occur following the photochemically-induced homolysis of a carbon-halogen bond. researchgate.net The resulting aryl radical can attack the adjacent aromatic ring intramolecularly, leading to the fluorenone product after subsequent oxidation. chim.it

Kinetic Studies and Mechanistic Elucidation

The reactivity of this compound has been the subject of detailed kinetic and mechanistic investigations, particularly concerning its photochemistry. These studies have provided valuable insights into the lifetimes of its excited states and the pathways through which it undergoes reactions.

Ultrafast pump-probe experiments have been instrumental in elucidating the kinetics of the excited states of p-iodobenzophenone in acetonitrile. acs.org Upon excitation, the molecule transitions from the ground state (S₀) to excited singlet states. Excitation at 267 nm populates the second excited singlet state (S₂), which then undergoes a very rapid internal conversion to the first excited singlet state (S₁). acs.orgbgsu.edu The lifetime of the S₂ state has been measured to be approximately 0.59 picoseconds. bgsu.edu

The first excited singlet state (S₁) is also short-lived, with a lifetime of about 4.3 picoseconds. bgsu.eduresearchgate.net This state primarily decays through intersystem crossing (ISC) to the lowest triplet state (T₁). The rate of this S₁ → T₁ intersystem crossing for p-iodobenzophenone is approximately 2.3 x 10¹¹ s⁻¹. acs.org The heavy iodine atom is known to enhance the rate of intersystem crossing via the heavy-atom effect.

The following table summarizes the kinetic data for the excited states of p-iodobenzophenone in acetonitrile. acs.orgbgsu.eduresearchgate.net

Excited State TransitionLifetime (τ)Rate Constant (k)Excitation Wavelength (nm)
S₂ → S₁ Internal Conversion0.59 ± 0.07 ps-267
S₁ State Lifetime4.29 ± 1.81 ps-267
S₁ State Lifetime4.38 ± 0.10 ps-335
S₁ → T₁ Intersystem Crossing-~2.3 x 10¹¹ s⁻¹267 / 335

Mechanistic studies have focused on the reactions that occur from these excited states. The photolysis of iodobenzophenone can lead to the formation of radical species. One proposed mechanism involves an intramolecular 1,5-hydrogen transfer. In this process, the initially formed radical is in equilibrium with a radical formed by the transfer of a hydrogen atom to the other aromatic ring. chemistrysteps.com

Furthermore, kinetic methods have been developed to measure the cleavage rate constants of radical anions of haloaromatic compounds, including this compound. researchgate.net This suggests that under certain conditions, the reaction can proceed through the formation of a radical anion, followed by the cleavage of the carbon-iodine bond. The involvement of radical intermediates is a key aspect of the reactivity of this compound.

Advanced Spectroscopic and Computational Approaches

Spectroscopic Characterization and Elucidation

The molecular structure and photophysical properties of 4-iodobenzophenone can be thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide detailed information on the electronic and vibrational states of the molecule, which are crucial for understanding its behavior in various chemical and physical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the two phenyl rings exhibit distinct chemical shifts due to their different electronic environments. The protons on the unsubstituted phenyl ring typically appear as a multiplet in the range of 7.30-7.47 ppm. The protons on the iodine-substituted ring are also observed as multiplets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is characteristically deshielded and appears at a chemical shift of approximately 195-196 ppm. The carbon atom bonded to the iodine (C-I) is observed around 100-101 ppm. The remaining aromatic carbons resonate in the 128-140 ppm range.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to assign the signals of the aromatic protons by identifying which protons are adjacent to each other on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. hmdb.ca This is instrumental in definitively assigning the proton and carbon signals for each C-H bond in the molecule. hmdb.ca

A combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in this compound. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2/H67.70 (d)131.0
H3/H57.85 (d)138.0
H2'/H6'7.60 (d)130.0
H3'/H5'7.50 (t)128.5
H4'7.45 (t)133.0
C1-137.5
C4-101.0
C1'-137.0
C=O-195.5

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed in the region of 1650-1670 cm⁻¹. libretexts.org Other characteristic bands include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C-C in-ring stretching vibrations (1400-1600 cm⁻¹), and C-H bending vibrations. libretexts.org The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C-I bond are often more prominent in the Raman spectrum.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
Carbonyl (C=O) Stretch~1660~1660
Aromatic C=C Stretch1580-16001580-1600
Aromatic C=C Stretch1440-14801440-1480
C-I Stretch~550~550

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, two main types of electronic transitions are of interest:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions and result in strong absorption bands in the UV region. For this compound, a strong π → π* absorption is observed around 250-260 nm.

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. libretexts.org This is a lower energy transition and appears as a weaker absorption band at longer wavelengths, typically around 330-340 nm. oregonstate.edu

The solvent can influence the position of these absorption bands. Polar solvents can cause a "blue shift" (shift to shorter wavelengths) of the n → π* transition due to the stabilization of the non-bonding electrons in the ground state. oregonstate.edu

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound.

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (308.11 g/mol ). nih.gov Common fragment ions observed include those resulting from the loss of iodine (m/z 181), the benzoyl cation (C₆H₅CO⁺, m/z 105), and the phenyl cation (C₆H₅⁺, m/z 77). researchgate.net

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. rsc.org For this compound (C₁₃H₉IO), the exact mass can be determined with high precision, distinguishing it from other compounds with the same nominal mass. rsc.org

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (Nominal)Structure
[M]⁺308[C₁₃H₉IO]⁺
[M-I]⁺181[C₁₃H₉O]⁺
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation
[C₄H₃]⁺51Buten-3-yne cation

Phosphorescence Spectroscopy

This compound is well-known for its phosphorescent properties. oregonstate.edu Phosphorescence is the emission of light from a triplet excited state. fiveable.me Due to the "heavy atom effect" of iodine, intersystem crossing from the initially formed singlet excited state (S₁) to the triplet excited state (T₁) is very efficient in this compound.

The phosphorescence spectrum of this compound typically shows a structured emission in the visible region, with the main peak (0-0 transition) appearing around 410-440 nm. oregonstate.edu The lifetime of this phosphorescence is in the microsecond to millisecond range. oregonstate.edu The vibrational fine structure observed in the phosphorescence spectrum can provide information about the vibrational modes of the molecule in its triplet state. oregonstate.edu

Computational Chemistry for this compound Systems

Computational chemistry provides a powerful theoretical framework to complement experimental studies of this compound. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to predict and understand various molecular properties.

Key applications of computational chemistry for this compound include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Vibrational Frequency Calculations: Simulating the IR and Raman spectra to aid in the assignment of experimental vibrational bands. researchgate.net

Electronic Structure and Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand electronic transitions. researchgate.net

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts and UV-Vis absorption wavelengths to compare with experimental data.

Reaction Mechanisms: Investigating the pathways of photochemical reactions involving this compound.

Excited State Dynamics: Simulating the processes of intersystem crossing and phosphorescence to understand the photophysical behavior of the molecule. aip.org

These computational approaches provide valuable insights into the structure-property relationships of this compound at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. hakon-art.com For substituted benzophenones, DFT calculations provide significant insights into their structural and electronic nature. researchgate.net Methods like B3LYP are commonly paired with basis sets such as 6-311G or LanL2DZ to perform these calculations, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net

A fundamental step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. molssi.org For this compound, this involves calculating the molecular geometry that corresponds to the lowest energy on the potential energy surface. The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. orientjchem.org

Once the geometry is optimized, vibrational frequency analysis is typically performed. faccts.de This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes are compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational method and aid in the assignment of spectral bands. researchgate.netresearchgate.net For complex molecules, this combined experimental and theoretical approach is crucial for a detailed understanding of their vibrational properties. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. malayajournal.orgajchem-a.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. tci-thaijo.org Analysis of the HOMO and LUMO energy levels helps to understand intramolecular charge transfer processes. researchgate.netmalayajournal.org

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the molecule's reactivity.

Table 1: Calculated Quantum Chemical Reactivity Descriptors This table presents typical parameters derived from DFT calculations. The values are representative for a molecule of this class and are calculated from HOMO and LUMO energies.

ParameterFormulaDescription
Ionization Potential (I) I = -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A = -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating susceptibility to change.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the energy lowering due to maximal electron flow.

Source: Formulas and descriptions adapted from various DFT studies. hakon-art.comajchem-a.comdergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is another crucial output of electronic structure calculations. It visualizes the charge distribution around the molecule, providing a guide to its reactive sites. ajchem-a.com The MEP map uses a color scale to indicate different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ajchem-a.comdergipark.org.tr For aromatic ketones, the negative potential is often localized around the electronegative oxygen atom of the carbonyl group. orientjchem.org

Geometrical Optimization and Vibrational Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. matlantis.comutoronto.ca The simulation calculates the trajectories of particles by numerically solving Newton's equations of motion, where forces between particles and their potential energies are defined by a force field. utoronto.castanford.edu This approach allows for the investigation of dynamic processes, such as conformational changes and solvent relaxation. researchgate.net

For photosensitive molecules like benzophenones, MD simulations can be combined with quantum mechanics (QM/MM) to model the behavior of the molecule in its excited state. researchgate.net This hybrid approach treats the chromophore with quantum mechanics to accurately describe electronic changes, while the surrounding environment (like a solvent) is treated with classical molecular mechanics. Such simulations are invaluable for understanding structural relaxation and energy transfer processes that occur on ultrafast timescales following photoexcitation. researchgate.netresearchgate.net

Quantum Chemical Studies

Quantum chemical studies encompass a broad range of theoretical methods used to investigate molecular properties. For substituted benzophenones, these studies provide a deep understanding of their structure, stability, and reactivity. mindat.org Beyond DFT, other ab initio (first-principles) methods are employed to refine calculations of electronic structure and energy. rsc.org

These studies often involve:

Conformational Analysis: Identifying the most stable conformers and the energy barriers between them.

Thermochemical Analysis: Calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between donor and acceptor orbitals. researchgate.net

Such comprehensive quantum chemical studies on molecules like 4-Chloro-3-iodobenzophenone have demonstrated the power of these methods in interpreting experimental results and providing a detailed picture of intramolecular interactions. mindat.org

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. The electronic structure analyses from DFT, particularly HOMO-LUMO and MEP maps, are central to this endeavor. hakon-art.com The locations of the HOMO and LUMO orbitals indicate the likely sites for electron donation and acceptance, respectively, while the MEP map highlights the regions most susceptible to electrophilic or nucleophilic attack. malayajournal.orgresearchgate.net

For radical reactions, selectivity is often governed by the stability of the radical intermediate formed. Computational methods can calculate the C-H bond dissociation energies for different positions on the molecule. The position that leads to the most stable radical (e.g., tertiary > secondary > primary) upon hydrogen abstraction will be the most reactive site. libretexts.org In the case of this compound, computational studies can predict the relative reactivity of the different C-H bonds on the two phenyl rings, as well as the influence of the iodine substituent and the carbonyl group. Kinetic studies have also been performed to measure the cleavage rate constants of the radical anion of this compound, providing experimental data that can be compared with theoretical predictions. researchgate.net

Modeling of Excited States and Photophysical Properties

Benzophenones are renowned for their rich photochemistry and photophysics, characterized by efficient intersystem crossing from the singlet excited state to the triplet state. researchgate.netoregonstate.edu Modeling these processes requires specialized computational techniques capable of describing electronic excited states. umk.pl

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. aip.org These calculations help assign the n→π* and π→π* transitions that are characteristic of benzophenones. researchgate.netaip.org

For this compound, the presence of the heavy iodine atom is expected to enhance the rate of intersystem crossing via the heavy-atom effect. Computational modeling can quantify this effect by calculating spin-orbit couplings between singlet and triplet states. Studies on p-Iodobenzophenone have explored the dynamics of its excited states, such as the internal conversion from the second singlet state (S₂) to the first (S₁). acs.org Furthermore, theoretical approaches can simulate time-resolved spectra, providing a direct link between computational dynamics and ultrafast spectroscopy experiments. researchgate.net These models are crucial for unraveling the complex and rapid photophysical pathways that follow light absorption in this compound and related compounds. oregonstate.edursc.org

Applications of 4 Iodobenzophenone in Scientific Research

Applications in Organic Synthesis

In the realm of organic synthesis, 4-iodobenzophenone is prized for its ability to participate in a variety of chemical transformations, enabling the creation of intricate organic molecules and advanced functional materials.

Precursor for Complex Organic Molecules

This compound is a key starting material for the synthesis of complex organic molecules due to the reactivity of its carbon-iodine bond. This bond provides a site for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Notable examples of such reactions include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. wikipedia.orglibretexts.org this compound can be reacted with various alkynes to produce arylalkyne structures, which are important scaffolds in many complex molecules. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex structures. wikipedia.org

Suzuki Coupling: This involves the reaction of an organoboron compound with an aryl halide. this compound can be coupled with boronic acids to form biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of tetraphenylethylene (B103901) (TPE) derivatives. TPE and its derivatives are known for their aggregation-induced emission (AIE) properties, making them valuable in the development of fluorescent sensors and optoelectronic devices. tum.desioc-journal.cnmdpi.com The synthesis of TPE macrocycles can be achieved through multi-step processes that may involve a 4-substituted benzophenone (B1666685) precursor, followed by an intramolecular McMurry coupling reaction. rsc.orgresearchgate.net

Reaction Type Reactant with this compound Resulting Structure Significance
Sonogashira CouplingTerminal AlkyneArylalkyneBuilding block for complex molecules, pharmaceuticals. wikipedia.orglibretexts.orgbeilstein-journals.org
Suzuki CouplingOrganoboron Compound (e.g., boronic acid)Biaryl CompoundCommon motif in pharmaceuticals and functional materials.
McMurry Coupling(Used on benzophenone derivatives)Tetraphenylethylene (TPE)Core for materials with aggregation-induced emission (AIE). tum.dersc.org

Role in Cross-Coupling Polymerization

The reactivity of this compound in cross-coupling reactions extends to the field of polymer chemistry. It serves as a monomer or an initiator for the synthesis of functional polymers with specific properties. One significant application is in surface-initiated Kumada catalyst-transfer polymerization (SI-KCTP). peerj.comchemrxiv.org In this technique, a layer of this compound can be grafted onto a substrate, such as gold, to create a surface-bound initiator. peerj.com This allows for the growth of polymer chains directly from the surface, leading to the formation of thin polymer films with controlled thickness and properties. peerj.com This method has been successfully used to prepare polythiophene thin films, which are of interest for applications in organic electronics. peerj.com

Building Block for Functional Materials

This compound and its derivatives are valuable building blocks for a variety of functional materials, including photoreactive materials and liquid crystals. The benzophenone moiety itself is a well-known photosensitizer, capable of initiating photochemical reactions upon exposure to UV light. This property is exploited in the creation of materials for photolithography and photocuring.

Furthermore, the rigid, aromatic structure of benzophenone derivatives makes them suitable cores for liquid crystals. ajchem-a.comfrontiersin.orgrevistabionatura.combeilstein-journals.org By attaching different functional groups and flexible alkyl chains to the this compound scaffold, molecules with specific mesomorphic properties can be designed. ajchem-a.comfrontiersin.orgrevistabionatura.com For instance, the introduction of a cyano terminal group can lead to materials exhibiting a nematic phase. ajchem-a.com The ability to tune the molecular structure allows for the creation of liquid crystals with desired thermal and optical properties for use in displays and other optical devices. revistabionatura.com

Applications in Medicinal Chemistry and Chemical Biology

In medicinal chemistry and chemical biology, this compound serves as a versatile scaffold for the development of radiolabeled compounds, bioactive molecules, and chemical probes to study biological systems.

Precursor for Radiolabeled Compounds (e.g., Iodine-125)

The iodine atom in this compound can be readily replaced with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I), making it a valuable precursor for the synthesis of radiolabeled compounds. researchgate.netrsc.orgrsc.orggla.ac.uk These radiotracers are essential tools in various biomedical imaging techniques, such as Single Photon Emission Computed Tomography (SPECT), which allows for the non-invasive visualization of biological processes in vivo. gla.ac.ukumich.edu

The synthesis of ¹²⁵I-labeled compounds can be achieved through several methods, including:

Iodo-destannylation: This involves the preparation of an organostannane precursor from the corresponding aryl halide, followed by an oxidative reaction with a radioactive iodine source. capes.gov.br

One-pot diazotization-iodination: This method converts an aryl amine into a diazonium salt, which is then substituted with radioactive iodide. researchgate.netrsc.orgrsc.org This technique has been used to prepare [¹²⁵I]iodobenzophenone with high radiochemical yields. researchgate.netrsc.orgrsc.org

For example, a derivative of this compound was used in the synthesis of [¹²⁵I]CIPCA, a potential radiotracer for studying the GABA uptake system in the brain. umich.edu The synthesis started from 4-iodobenzoyl chloride and involved a five-step process to yield the final compound, which was then radiolabeled via an isotopic exchange reaction. umich.edu

Radiolabeling Method Precursor Radioisotope Application
Iodo-destannylationOrganostannane derivative¹²⁵ISynthesis of SPECT imaging agents. capes.gov.br
One-pot diazotization-iodinationAryl amine¹²⁵IPreparation of various ¹²⁵I-labeled aryl compounds. researchgate.netrsc.orgrsc.org
Isotopic ExchangeIodinated compound (e.g., CIPCA)¹²⁵ISynthesis of specific radiotracers for biological targets. umich.edu

Development of Bioactive Molecules and Probes

The benzophenone group in this compound is a photoaffinity labeling (PAL) agent. nih.govnih.govresearchgate.net Upon irradiation with UV light, the benzophenone moiety can form a covalent bond with nearby molecules, particularly proteins. nih.gov This property makes this compound and its derivatives excellent tools for identifying and studying protein-protein interactions and drug-target interactions. nih.govle.ac.uk

By incorporating the this compound scaffold into a molecule designed to bind to a specific biological target, researchers can create photoaffinity probes. capes.gov.brmolaid.com These probes first bind non-covalently to their target protein. Subsequent UV irradiation triggers the formation of a covalent bond, permanently linking the probe to the protein. nih.gov The protein can then be isolated and identified, revealing the molecular target of the bioactive molecule. This technique is crucial in drug discovery and chemical biology for target validation and elucidation of mechanisms of action. nih.govle.ac.uk For instance, benzophenone-containing probes have been used to study the binding sites of inhibitors on enzymes like osteoclast vacuolar ATPase and to investigate the disruption of peptidoglycan formation in bacteria. capes.gov.brnih.gov

Conjugation Strategies for Prodrugs and Imaging Agents

This compound and its derivatives are utilized in the development of prodrugs and imaging agents through various conjugation strategies. These strategies aim to improve the physicochemical properties, target specificity, and therapeutic efficacy of parent drugs or to enable visualization of biological processes.

A common approach involves linking the this compound moiety to a parent drug, often through ester or amide bonds. This can enhance the lipophilicity of a drug, potentially leading to better partitioning in adipose tissues and sustained release. The activation of such prodrugs can occur through enzymatic or metabolic processes, releasing the active form of the drug. For instance, the anticancer prodrug capecitabine (B1668275) utilizes an ester linkage to conjugate the active drug, 5-fluorouracil, to a promoiety. ijnrd.org Similarly, amidation is another chemical modification that can enhance stability and bioavailability. ijnrd.org

In the context of imaging agents, the iodine atom in this compound can be a radioactive isotope, such as Iodine-125 or Iodine-131, for use in Single-Photon Emission Computed Tomography (SPECT). acs.orggla.ac.uk The benzophenone structure serves as a scaffold to which other functional groups can be attached to target specific biological molecules or tissues. For example, a benzophenone-based labeling compound has been synthesized for comparative imaging studies with both PET and SPECT. acs.org This compound can be labeled with either F-18 or iodine radioisotopes. acs.org The synthesis of imaging agents like IBOX, which targets amyloid plaques in the brain, has been achieved using a multi-step process that includes the formation of a benzoxazole (B165842) ring system followed by the introduction of iodine. rsc.org

The conjugation strategies often involve multi-step syntheses. For example, the synthesis of a benzophenone-based labeling compound involved a four-step radiosynthesis starting from 4-(N,N,N-trimethylammonio)-3-cyano-3'-iodobenzophenone triflate. acs.org Another strategy for creating imaging agents is a one-pot tandem diazotisation–iodination process, which has been used for the rapid synthesis of various ¹²⁵I-labelled aryl compounds and SPECT radiotracers. rsc.org

Studies in Enzyme Inhibition and Receptor Modulation

Derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators. Enzyme inhibition studies are crucial for understanding how a compound might affect metabolic pathways, which can be critical for drug development. bioivt.com

The biological activity of some benzophenone derivatives is attributed to their interactions with specific molecular targets, where they may inhibit enzymes by binding to their active sites. For example, certain derivatives of 4-ethoxycarbonyl-4'-iodobenzophenone (B1323968) have demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8-64 µg/mL. Phthalazinone, a compound for which a one-pot diazotisation–radioiodination was effective for preparation, is a nanomolar inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a therapeutic target for cancer treatment. rsc.org

In the realm of receptor modulation, G protein-coupled receptors (GPCRs) are a major family of transmembrane proteins that are significant drug targets. frontiersin.org Allosteric modulators, which bind to a secondary site on a receptor, can alter the receptor's conformation and either increase or decrease the action of the primary ligand. mdpi.com This can offer greater subtype selectivity and a more controlled physiological response. mdpi.com For instance, research into muscarinic acetylcholine (B1216132) receptors, which are implicated in conditions like schizophrenia, has focused on developing selective allosteric modulators. mdpi.com While direct studies on this compound's receptor modulation are not detailed, its derivatives are used to create compounds that target specific receptors. For example, CNS1261 is a SPECT imaging agent that targets the N-methyl D-aspartate (NMDA) receptor. rsc.org

Applications in Materials Science

Photoinitiators in Polymer Chemistry (e.g., UV-Curable Systems)

This compound and its derivatives, like 2-iodobenzophenone, are recognized for their role as photoinitiators in polymer chemistry, particularly in UV-curable systems. cymitquimica.comlencolo37.com Photoinitiators are compounds that, upon absorbing UV light, generate reactive species like free radicals, which in turn initiate the polymerization of monomers and oligomers. lencolo37.com This process, known as UV curing, is a rapid method for transforming a liquid resin into a solid film and is widely used in coatings, inks, and adhesives. pcimag.com

Benzophenone and its derivatives are classified as Type II photoinitiators, which require a co-initiator (like an amine or thiol) to generate the initiating free radicals. lencolo37.comresearchgate.net The effectiveness of a photoinitiator influences key properties of the cured material, including curing speed, hardness, and adhesion. lencolo37.com The presence of the iodine atom in iodobenzophenones can enhance their reactivity in radical-involved chemical reactions. cymitquimica.com

The selection of a photoinitiator is critical and depends on factors such as the absorption wavelength, which must match the UV light source. lencolo37.com Polymeric photoinitiators based on benzophenone have been synthesized to improve UV absorption intensity compared to standard benzophenone. researchgate.net

Development of Electrochromic Materials

Electrochromic materials can reversibly change their optical properties, such as color, when a voltage is applied. sioc-journal.cnrsc.org This has applications in smart windows, displays, and anti-glare mirrors. rsc.org Research has been conducted on developing new multi-electrochromic systems by combining a diaryl ketyl radical system with isophthalate-based electrochromic materials. researchgate.net

In one study, this compound was used as a precursor to synthesize more complex electrochromic compounds. researchgate.net Specifically, iodoarenes, including 3,3'-diiodobenzophenone (B1308228) and 2,7-diiodofluoren-9-one, were coupled with 5-pinacolatoboron-isophthalates through palladium catalysis to create new electrochromic systems. researchgate.net The location of the isophthalate (B1238265) group in these compounds was found to be critical for achieving different colors in their multi-electrochromic behavior. researchgate.net

The performance of electrochromic devices is evaluated based on several key metrics, including response rate, coloring efficiency, and cycle stability. jim.org.cn Inorganic all-solid-state electrochromic materials are of particular interest due to their stability compared to organic or semi-solid-state alternatives. jim.org.cn

Building Blocks for Advanced Functional Polymers and Specialty Chemicals

This compound serves as a versatile building block in the synthesis of advanced functional polymers and specialty chemicals. alfa-chemistry.com Functional polymers are designed to have specific properties and functions, which can be achieved by incorporating functional groups into the polymer structure. alfa-chemistry.comrsc.org These polymers have applications in diverse fields such as electronics, medicine, and materials science. alfa-chemistry.com

The reactivity of the iodine atom in this compound allows for its use in various coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex molecules. For example, it can be coupled with boronic acids to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. It has also been used in Heck coupling reactions with methyl acrylate. researchgate.net

As an intermediate, this compound is used in the production of a range of specialty chemicals, including pharmaceuticals and agrochemicals. lookchem.comraybow.com Its derivatives, such as 4-ethoxycarbonyl-4'-iodobenzophenone, also serve as precursors for more complex organic molecules.

The synthesis of high-performance polymers, which are engineered for use in harsh environments, often relies on specialized building blocks. idu.ac.id The properties of the final polymer are determined not only by the primary chemical structure but also by the higher-level organization of the polymer chains. alfa-chemistry.com

Catalytic Applications and Catalyst Design

While this compound itself is not typically used directly as a catalyst, it and its derivatives can play a role in catalyst design and in catalytic processes. samaterials.com Catalysts are substances that increase the rate of a chemical reaction without being consumed. samaterials.com They are crucial in a vast majority of chemical manufacturing processes. evonik.com

In some contexts, derivatives of this compound are used to synthesize more complex molecules that may have catalytic properties or be part of a catalyst system. For instance, palladium-catalyzed reactions, which are a cornerstone of modern organic synthesis, often use aryl halides (like this compound) as starting materials. 2-Iodobenzophenone has been described as a catalyst to stabilize reactions involving halides and nitro groups. biosynth.com

The design of catalysts is a sophisticated field that aims to create catalysts with high activity, selectivity, and stability. rsc.org This can involve the development of custom catalysts for specific applications. evonik.com For example, precious metal catalysts like platinum, palladium, and rhodium are highly valued for their catalytic properties in various industries. samaterials.com The principles of catalyst design are applied in areas such as the electrochemical CO₂ reduction reaction, where the goal is to convert CO₂ into valuable chemicals. rsc.org

Role in Metal-Catalyzed Reactions

This compound is frequently employed as an aryl halide substrate in a variety of important metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The high reactivity of the carbon-iodine bond makes this compound an excellent coupling partner in processes catalyzed by transition metals, most notably palladium. rsc.orgnih.gov

Prominent among these are the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: In this reaction, this compound is coupled with an organoboron compound, such as phenylboronic acid, to form a new C-C bond. mdpi.com This method is widely used for the synthesis of biaryl compounds. For instance, research has demonstrated the successful coupling of this compound with phenylboronic acid using an ortho-palladated complex of 2-methoxyphenethylamine (B1581544) as a highly efficient catalyst. researchgate.net These reactions can be carried out under mild conditions and often result in high yields of the desired biphenyl (B1667301) product. researchgate.net The reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide, like this compound, with an alkene to form a substituted alkene. mdpi.comlookchem.com The reaction is typically catalyzed by a palladium complex and requires a base. mdpi.com The versatility of the Heck reaction allows for the introduction of the benzoylphenyl group onto a variety of olefinic substrates. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkene insertion and subsequent elimination steps to yield the product and regenerate the catalyst. rsc.org

Sonogashira Coupling: This cross-coupling reaction involves the synthesis of alkynes by reacting a terminal alkyne with an aryl halide, such as this compound, in the presence of a palladium catalyst and a copper co-catalyst. This reaction is instrumental in creating aryl alkynes, which are important intermediates in medicinal chemistry and materials science. For example, this compound can be coupled with phenylacetylene (B144264) derivatives using a palladium catalyst to form complex internal alkynes. rsc.org

Other Cross-Coupling Reactions: Beyond these key reactions, this compound can participate in other coupling processes. This includes copper-catalyzed C-N cross-coupling reactions for the synthesis of N-arylated products. rsc.org It is also a substrate in Kumada and Negishi couplings, which utilize Grignard reagents and organozinc reagents, respectively, further highlighting its versatility as a synthetic building block. scholaris.ca

The following table summarizes representative findings for the use of this compound as a substrate in Suzuki-Miyaura coupling reactions.

Table 1: Examples of this compound in Suzuki-Miyaura Cross-Coupling Data sourced from a study utilizing an ortho-palladated complex catalyst. researchgate.net

EntryAryl HalideBoronic AcidTime (h)Yield (%)
1This compoundPhenylboronic acid293

Mechanistic Studies in Catalysis

The unique photochemical and electrochemical properties of this compound make it a useful tool for elucidating the mechanisms of catalytic reactions. Its behavior upon excitation with light and its participation in electron transfer processes provide valuable insights into complex reaction pathways.

The benzophenone core is a well-known photosensitizer, capable of absorbing light and transferring the energy to other molecules. rsc.org The presence of the heavy iodine atom in this compound is known to influence its photophysical properties significantly. Specifically, the heavy-atom effect enhances the rate of intersystem crossing from the excited singlet state (S1) to the triplet state (T1). This efficient population of the triplet state is crucial for many photochemical reactions where the long-lived triplet state acts as the key reactive species. Studies involving the phosphorescence of this compound help in understanding the vibrational energy levels of its ground and excited states, which is fundamental to its application in photocatalysis. wikipedia.org

Furthermore, this compound is utilized in mechanistic studies of metal-catalyzed cross-coupling reactions to probe the involvement of radical intermediates. For example, in certain palladium-catalyzed reactions, the presence of radical scavengers can affect the reaction outcome, and the detection of byproducts derived from this compound can provide evidence for radical pathways. One study noted that the formation of this compound could be explained by the abstraction of an iodine atom by a trimethylstannyl radical, confirming the presence of radical species in the reaction mixture. mdpi.com These types of experiments are critical for understanding whether a reaction proceeds via a purely organometallic cycle (oxidative addition/reductive elimination) or involves single-electron transfer (SET) steps.

Design of this compound-Derived Catalysts

While often used as a substrate, this compound also serves as a precursor for the design and synthesis of specialized catalysts, particularly in the realm of photocatalysis. Its utility stems from the combination of the photosensitizing benzophenone core and the synthetically versatile iodo- group. rsc.orgnih.gov

The primary application in this context is the creation of photosensitizers. A photosensitizer is a molecule that absorbs light and initiates a chemical reaction without being consumed in the process. nih.gov The benzophenone moiety is a classic example, capable of initiating photochemical reactions like [2+2] cycloadditions or acting as a hydrogen atom transfer (HAT) agent in photocatalysis.

The iodine atom in this compound provides a reactive "handle" that allows chemists to incorporate the benzophenone photosensitizer into more complex molecular architectures or onto solid supports. This is a key strategy for creating heterogeneous catalysts, which are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. rsc.org

For example, this compound can be chemically modified via its iodo- group to be attached to a polymer backbone. This can be achieved by first reacting the iodo- group in a cross-coupling reaction (e.g., Suzuki or Sonogashira) with a molecule that also contains a polymerizable group, such as a vinyl group. The resulting benzophenone-containing monomer can then be polymerized or co-polymerized to yield a polymer-supported photosensitizer. This approach creates a robust, heterogeneous catalyst where the photochemically active benzophenone units are immobilized, preventing their leaching into the product and simplifying purification. Such polymer-supported catalysts are of great interest for developing more sustainable and industrially viable chemical processes. lookchem.com

Future Directions and Emerging Research Areas

Integration with Automation and Artificial Intelligence in Organic Synthesis

Automated flow chemistry platforms, which enable precise control over reaction parameters, are well-suited for optimizing reactions involving 4-iodobenzophenone, such as cross-coupling and photopolymerization. rsc.org These systems, guided by machine learning algorithms, can rapidly screen conditions to maximize yield and minimize byproducts, leading to more efficient and reproducible syntheses. mdpi.com The development of robotic platforms for high-throughput experimentation will further facilitate the exploration of this compound's reactivity and its incorporation into novel molecular architectures. nih.gov

Advanced Functional Materials Development

This compound serves as a versatile building block in the development of advanced functional materials due to its unique combination of a photoreactive benzophenone (B1666685) core and a reactive iodine substituent. oregonstate.edu Its derivatives are being explored for applications in polymer science and electrochromic materials.

Researchers have utilized this compound in the synthesis of multi-electrochromic systems. researchgate.net By coupling this compound with other electroactive moieties, materials that exhibit multiple color changes in response to electrical stimuli can be created. The benzophenone unit can be reduced to a stable radical anion, contributing to the material's electrochromic behavior. researchgate.net

In polymer chemistry, the benzophenone group acts as a photoinitiator, allowing for the light-induced curing of polymers. oregonstate.edu The iodine atom provides a site for further functionalization through cross-coupling reactions, enabling the synthesis of complex polymer architectures. For instance, this compound has been mentioned in the context of synthesizing poly(phenylene ether ether ketone) (PEEK), a high-performance thermoplastic. google.com Additionally, the development of degradable and chemically recyclable polymers is a significant area of research, and while not directly using this compound, the synthesis of novel monomers for such polymers highlights a direction where functionalized benzophenones could be incorporated. rsc.org

The photophysical properties of benzophenone derivatives, including this compound, are crucial for their application in materials science. acs.org Studies on the excited states and internal conversion processes of these molecules provide fundamental insights that guide the design of new photosensitive materials. acs.org The ability of the iodine atom to influence these photophysical properties through the heavy-atom effect is an area of continued investigation.

Novel Therapeutic and Diagnostic Agent Discovery

This compound and its derivatives are valuable scaffolds in medicinal chemistry for the discovery of novel therapeutic and diagnostic agents. acsmedchem.org The benzophenone core is a common motif in bioactive molecules, and the iodine atom serves as a handle for synthetic elaboration or as a component for imaging applications.

In the realm of therapeutic discovery, this compound has been used as an intermediate in the synthesis of potent enzyme inhibitors. For example, it was a key component in the synthesis of inhibitors for leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory diseases. acs.orgnih.gov The synthesis involved a Stille coupling reaction with the this compound derivative to introduce a thiophene (B33073) ring, ultimately leading to a potent inhibitor. acs.orgnih.gov Similarly, iodinated benzophenone derivatives have been synthesized as photoactivatable inhibitors of osteoclast vacuolar ATPase, a target for osteoporosis. capes.gov.br The iodine atom in these compounds can also be replaced with a radioactive isotope, such as ¹²⁵I, to create radiolabeled probes for studying drug-target interactions. capes.gov.br

The application of this compound extends to the development of agents with anticancer properties. researchgate.net While research has focused on related compounds like 4,4'-dihydroxybenzophenone (B132225) derivatives, the structural motif highlights the potential for designing new anticancer agents based on the benzophenone scaffold. researchgate.net The study of interactions between small molecules and biological targets is crucial, and techniques like molecular docking are used to predict the binding of potential drug candidates. researchgate.net

From a diagnostic perspective, the principles of using chemical agents to identify diseases are well-established. rasayanjournal.co.inorientjchem.org Fluorescent molecular probes, which can report on their local environment, are an active area of research. tcu.edu this compound has been used in the synthesis of such probes, where its structural and photophysical properties can be tuned to create sensors for various biological parameters. tcu.edu

Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming for more environmentally benign and efficient processes. rasayanjournal.co.in Research in this area is focused on developing sustainable methods for both the synthesis of this compound and its use in catalytic applications.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions. rasayanjournal.co.in The synthesis of fluorenone derivatives from substituted 2-iodobenzophenones has been achieved using microwave irradiation in the presence of a palladium catalyst, significantly reducing reaction times compared to conventional heating. researchgate.net Copper-catalyzed intramolecular cyclizations of 2-iodobenzophenones to form fluorene (B118485) analogues have also been shown to be more efficient under microwave conditions. researchgate.net

The development of new catalytic systems is central to sustainable chemistry. anl.gov While specific research on the use of this compound in novel catalytic cycles is an area for future exploration, its role as a substrate in palladium-catalyzed cross-coupling reactions is well-established. researchgate.net Efforts to develop more sustainable versions of these reactions, for example, by using greener solvents or more efficient catalysts, are ongoing. Furthermore, direct synthesis methods, such as the synthesis of haloaromatics from nitroarenes, represent a more atom-economical approach to producing compounds like this compound.

The photochemistry of benzophenones also opens avenues for sustainable catalysis. The ability of benzophenone to act as a photosensitizer can be harnessed to drive chemical reactions using light, a renewable energy source. The study of the photophysical properties of this compound is therefore essential for developing new photocatalytic systems. researchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzophenone
Reactant of Route 2
Reactant of Route 2
4-Iodobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.